N-(2-cyanoethyl)-4-hydroxybenzamide
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Overview
Description
N-(2-cyanoethyl)-4-hydroxybenzamide: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a benzamide core with a 2-cyanoethyl group attached to the nitrogen atom and a hydroxyl group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoyl chloride with 2-cyanoethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyanoethyl)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various reagents can be used depending on the desired substitution, such as thionyl chloride (SOCl₂) for halogenation.
Major Products Formed:
Oxidation: 4-Hydroxybenzoquinone
Reduction: 4-Hydroxy-N-(2-aminoethyl)benzamide
Substitution: 4-Halo-N-(2-cyanoethyl)benzamide
Scientific Research Applications
Chemistry: N-(2-cyanoethyl)-4-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes. Research is ongoing to explore its use in drug development and as a therapeutic agent.
Medicine: Due to its structural similarity to other bioactive compounds, this compound is being investigated for its potential medicinal properties. It may have applications in the treatment of various diseases, although more research is needed to confirm its efficacy and safety.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-cyanoethyl)-4-hydroxybenzamide exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
N-(2-cyanoethyl)acetamide
N-(2-cyanoethyl)benzamide
N-(2-cyanoethyl)aniline
Uniqueness: N-(2-cyanoethyl)-4-hydroxybenzamide is unique due to the presence of the hydroxyl group on the benzene ring, which imparts different chemical and biological properties compared to its analogs. This hydroxyl group can participate in additional reactions, such as hydrogen bonding, which can influence the compound's behavior in biological systems.
Properties
IUPAC Name |
N-(2-cyanoethyl)-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-6-1-7-12-10(14)8-2-4-9(13)5-3-8/h2-5,13H,1,7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQMWBVMAPIGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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